

An In-depth Technical Guide to 3-Amino-3-(pyridin-2-yl)acrylonitrile

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Compound of Interest

Compound Name: 3-Amino-3-(3-pyridinyl)acrylonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(pyridin-2-yl)acrylonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and potential applications, while also highlighting areas where public domain information is limited.

Note on Nomenclature: Initial searches for "**3-Amino-3-(3-pyridinyl)acrylonitrile**" yielded limited specific results. The vast majority of available data pertains to the isomeric compound, 3-Amino-3-(pyridin-2-yl)acrylonitrile. It is presumed that this is the compound of primary interest, and as such, all data herein refers to the pyridin-2-yl isomer.

Chemical Identity and Synonyms

The IUPAC name for this compound is (2Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile^[1]. It is a derivative of acrylonitrile featuring a pyridine ring attached to the carbon atom bearing the amino group.

A variety of synonyms are used in chemical literature and databases to refer to this compound. These are essential to recognize for comprehensive literature searches.

Table 1: IUPAC Name and Synonyms

IUPAC Name	(2Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile [1]
CAS Number	55330-52-4 [2]
Common Synonyms	3-Amino-3-(2-pyridinyl)acrylonitrile [1]
3-Amino-3-(pyridin-2-yl)acrylonitrile [2]	
(Z)-3-amino-3-pyridin-2-ylprop-2-enenitrile [1]	
(2Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile [1]	
3-Amino-3-(2-pyridyl)acrylonitrile [1]	
cis-3-Amino-3-(2-pyridinyl)acrylonitrile [1]	

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(pyridin-2-yl)acrylonitrile is provided below. This data is crucial for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data

Molecular Formula	C ₈ H ₇ N ₃ [1]
Molecular Weight	145.16 g/mol [1]
Appearance	Solid (form not specified)
Purity	Commercially available at ≥98%
Melting Point	116-118 °C
Hazard Information	Irritant

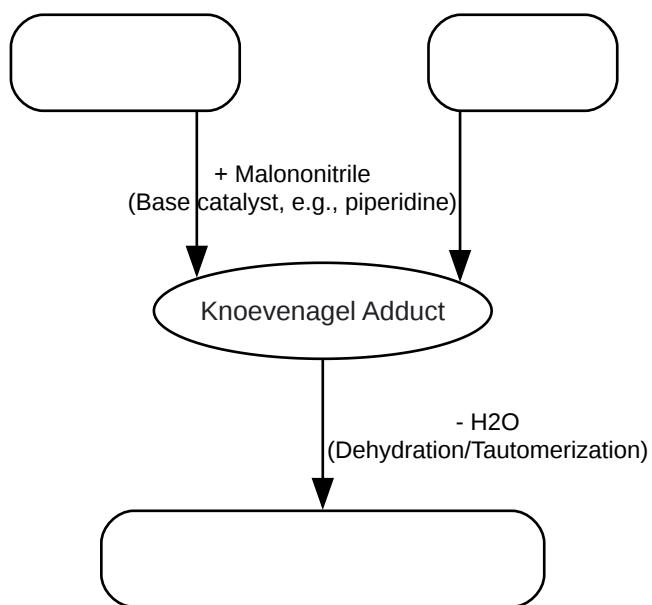
Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile is not readily available in the public domain. However, based on general

principles of organic chemistry and related literature, a plausible synthetic route can be proposed. This would likely involve the condensation of 2-acetylpyridine with malononitrile.

Proposed Synthetic Pathway

The synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile can be envisioned as a Knoevenagel condensation reaction. In this proposed scheme, the active methylene group of malononitrile reacts with the carbonyl group of 2-acetylpyridine, followed by an intramolecular cyclization and tautomerization to yield the final enaminonitrile product.



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Caption: Proposed synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile.

General Experimental Considerations (Hypothetical)

- Reaction Conditions: The reaction would likely be carried out in a suitable solvent such as ethanol or toluene, with a basic catalyst like piperidine or ammonium acetate to facilitate the condensation.
- Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

- Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While public databases indicate the availability of such spectral data, the actual spectra are not publicly accessible[1].

Spectroscopic and Analytical Data

While specific, detailed spectroscopic data is not readily available in public literature, the expected spectral characteristics can be inferred from the structure of the molecule.

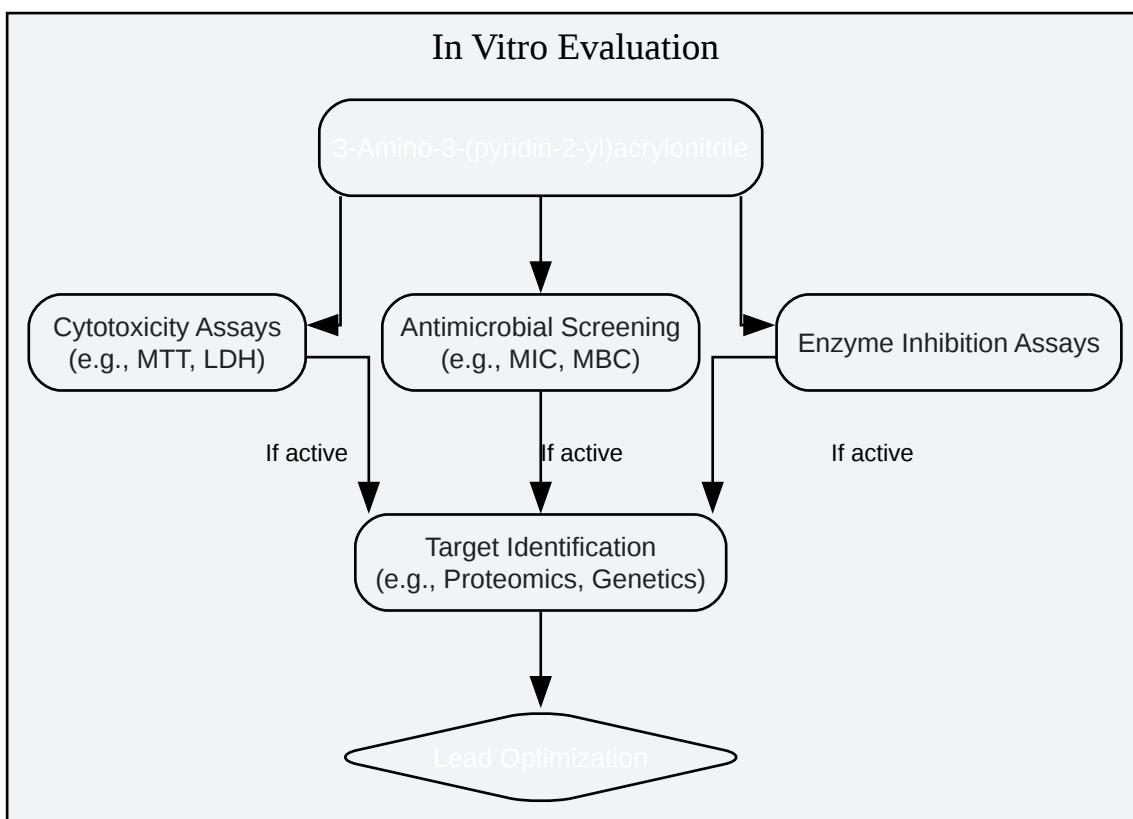
Table 3: Anticipated Spectroscopic Data

¹ H NMR	Signals corresponding to the protons on the pyridine ring, the vinyl proton, and the amine protons. The chemical shifts and coupling constants would be indicative of the (Z)-stereochemistry.
¹³ C NMR	Resonances for the carbon atoms of the pyridine ring, the vinyl carbons, the nitrile carbon, and the carbon bearing the amino group.
IR Spectroscopy	Characteristic absorption bands for the N-H stretching of the amine group, the C≡N stretching of the nitrile group, and C=C stretching of the alkene and aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol), along with fragmentation patterns characteristic of the pyridine and acrylonitrile moieties[3].

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activity of 3-Amino-3-(pyridin-2-yl)acrylonitrile. While various derivatives of acrylonitrile and aminopyridine have been investigated for a range of biological activities, including antimicrobial and anticancer properties, no such studies have been reported for this specific molecule.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like 3-Amino-3-(pyridin-2-yl)acrylonitrile.



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Caption: General workflow for biological evaluation of a novel compound.

Conclusion and Future Directions

3-Amino-3-(pyridin-2-yl)acrylonitrile is a well-defined chemical entity with established physicochemical properties. However, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and purification, as well as a lack of data on its biological activities and potential mechanisms of action.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:

- The development and publication of a robust and reproducible synthetic protocol.
- Comprehensive spectroscopic characterization to provide a public reference dataset.
- Systematic screening for biological activity against a range of targets, including cancer cell lines and microbial pathogens.
- If activity is identified, further studies to elucidate the mechanism of action and any relevant signaling pathways.

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References

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